molecular formula C17H26N4O2 B14324249 1h-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- CAS No. 106686-66-2

1h-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl-

Katalognummer: B14324249
CAS-Nummer: 106686-66-2
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: QXHRGKKEMOXVOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- is a derivative of xanthine, a purine base found in most human body tissues and fluids. This compound is known for its unique structure, which includes a cyclohexyl group and two propyl groups attached to the purine ring. It is a member of the xanthine family, which includes well-known compounds such as caffeine, theophylline, and theobromine .

Analyse Chemischer Reaktionen

Types of Reactions

1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a bronchodilator or stimulant.

    Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- involves its interaction with various molecular targets and pathways. It is known to inhibit phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in various physiological effects, such as bronchodilation and increased alertness . The compound also interacts with adenosine receptors, blocking their activity and preventing drowsiness .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and two propyl groups differentiates it from other xanthine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects .

Eigenschaften

CAS-Nummer

106686-66-2

Molekularformel

C17H26N4O2

Molekulargewicht

318.4 g/mol

IUPAC-Name

8-cyclohexyl-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C17H26N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3,(H,18,19)

InChI-Schlüssel

QXHRGKKEMOXVOR-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.